An In-depth Technical Guide to 2-Chloro-1-(3-chlorophenyl)propan-1-one
An In-depth Technical Guide to 2-Chloro-1-(3-chlorophenyl)propan-1-one
An Essential Intermediate in Modern Pharmaceutical Synthesis
IUPAC Name: 2-chloro-1-(3-chlorophenyl)propan-1-one[1] CAS Number: 34841-41-3[1]
This guide provides a comprehensive technical overview of 2-Chloro-1-(3-chlorophenyl)propan-1-one, a halogenated aromatic ketone that serves as a critical building block in the synthesis of advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and process development scientists, this document details the compound's physicochemical properties, synthesis, characterization, and its pivotal role in the development of potential therapeutics, including Insulin-like Growth Factor 1 (IGF-1R) receptor inhibitors.
Compound Profile and Physicochemical Properties
2-Chloro-1-(3-chlorophenyl)propan-1-one is a dichlorinated aromatic ketone with a molecular formula of C₉H₈Cl₂O and a molecular weight of 203.07 g/mol .[2][3] The presence of a chlorine atom at the alpha position to the carbonyl group and another on the phenyl ring significantly influences its reactivity, making it a versatile intermediate.
Table 1: Physicochemical Properties of 2-Chloro-1-(3-chlorophenyl)propan-1-one
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-(3-chlorophenyl)propan-1-one | [1] |
| CAS Number | 34841-41-3 | [1] |
| Molecular Formula | C₉H₈Cl₂O | [1] |
| Molecular Weight | 203.07 g/mol | [3] |
| Boiling Point | 290.3 ± 20.0 °C (Predicted) | [3] |
| Density | 1.259 ± 0.06 g/cm³ (Predicted) | [3] |
| LogP | 3.15 | [3] |
Synthesis and Reaction Mechanisms
The primary route for the synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one is the α-chlorination of its precursor, 1-(3-chlorophenyl)propan-1-one (also known as 3'-chloropropiophenone). This reaction is a cornerstone of synthetic organic chemistry, leveraging the reactivity of the enol or enolate form of the ketone.
Synthesis Protocol: α-Chlorination of 1-(3-chlorophenyl)propan-1-one
Objective: To synthesize 2-Chloro-1-(3-chlorophenyl)propan-1-one via the selective monochlorination of 1-(3-chlorophenyl)propan-1-one.
Materials:
-
1-(3-chlorophenyl)propan-1-one
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(3-chlorophenyl)propan-1-one (1 equivalent) in anhydrous dichloromethane.
-
Inert Atmosphere: Purge the system with dry nitrogen and maintain a positive pressure throughout the reaction.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic, and slow addition is crucial to prevent the formation of dichlorinated byproducts.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acidic byproducts (HCl and H₂SO₄).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 2-Chloro-1-(3-chlorophenyl)propan-1-one by vacuum distillation or column chromatography on silica gel.
Reaction Mechanism: Electrophilic Chlorination
The α-chlorination of ketones can proceed via different mechanisms depending on the reaction conditions (acidic or basic). With sulfuryl chloride, the reaction is generally considered to proceed through an acid-catalyzed mechanism, where the enol form of the ketone acts as the nucleophile.
Caption: Mechanism of α-chlorination of a ketone with SO₂Cl₂.
Characterization and Spectroscopic Analysis
Characterization of the final product is essential to confirm its identity and purity. While experimental spectra for 2-Chloro-1-(3-chlorophenyl)propan-1-one are not widely published, predicted spectroscopic data can be used for preliminary identification.
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 7.8-8.0 ppm (m, 2H): Aromatic protons ortho to the carbonyl group.
-
δ 7.4-7.6 ppm (m, 2H): Remaining aromatic protons.
-
δ 5.2-5.4 ppm (q, 1H): Methine proton at the α-position (CH-Cl).
-
δ 1.7-1.9 ppm (d, 3H): Methyl protons (CH₃).
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~195 ppm: Carbonyl carbon (C=O).
-
δ ~135-140 ppm: Aromatic quaternary carbons.
-
δ ~128-133 ppm: Aromatic CH carbons.
-
δ ~55-60 ppm: Methine carbon bearing the chlorine atom (CH-Cl).
-
δ ~20-25 ppm: Methyl carbon (CH₃).
Infrared (IR) Spectroscopy:
-
~1690 cm⁻¹: Strong C=O stretching vibration, characteristic of an aromatic ketone.
-
~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~2850-2950 cm⁻¹: C-H stretching of the aliphatic groups.
-
~700-800 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 202 and a characteristic M+2 peak with approximately 65% of the intensity of the M⁺ peak, due to the presence of two chlorine atoms.
Applications in Drug Development
2-Chloro-1-(3-chlorophenyl)propan-1-one is a key intermediate in the synthesis of chiral alcohols, which are valuable precursors for various pharmaceuticals.
Synthesis of (S)-2-chloro-1-(3-chlorophenyl)ethanol
A significant application of 2-Chloro-1-(3-chlorophenyl)propan-1-one is its stereoselective reduction to (S)-2-chloro-1-(3-chlorophenyl)ethanol.[2] This chiral alcohol is a building block for the development of anticancer drugs that target the Insulin-like Growth Factor 1 (IGF-1) receptor.[2]
Protocol: Biocatalytic Reduction of 2-Chloro-1-(3-chlorophenyl)propan-1-one
The enantioselective reduction can be achieved with high efficiency and enantiomeric excess using a ketoreductase enzyme.
-
Reaction Mixture: Prepare a buffered aqueous solution containing the ketoreductase enzyme and a co-factor such as NADPH or a co-substrate like isopropanol for co-factor regeneration.
-
Substrate Addition: Add 2-Chloro-1-(3-chlorophenyl)propan-1-one to the reaction mixture.
-
Incubation: Maintain the reaction at a controlled temperature and pH (typically around 30-40 °C and pH 7-8) with gentle agitation.
-
Monitoring and Workup: Monitor the conversion by HPLC. Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it.
-
Purification: Purify the resulting (S)-2-chloro-1-(3-chlorophenyl)ethanol by column chromatography.
